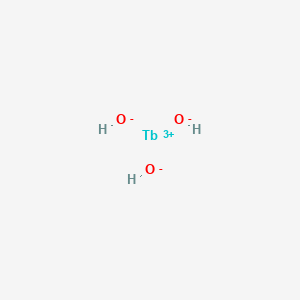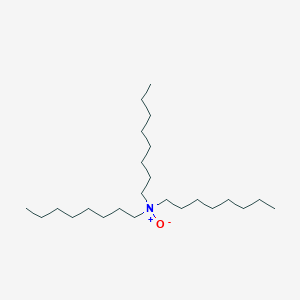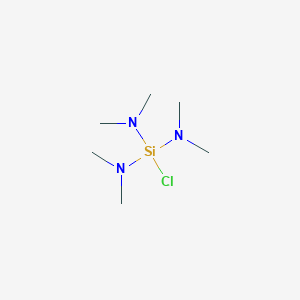
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester, also known as TAPET, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TAPET is a derivative of 2-thiophenecarboxylic acid, which is a heterocyclic compound that contains a five-membered ring with a sulfur atom and a carboxylic acid group. TAPET has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester has been utilized in various chemical synthesis and modification processes. For instance, Gol'dfarb, Yakubov, and Belen’kii (1986) explored its reactions in creating 4- and 5-(N-chloroacetylamino)methyl derivatives (Gol'dfarb, Yakubov, & Belen’kii, 1986). Similarly, Stauss, Härter, Neuenschwander, and Schindler (1972) investigated its 1,3-dipolar addition to produce esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid (Stauss, Härter, Neuenschwander, & Schindler, 1972).
Synthesis of Heterocyclic Compounds
Pedersen and Carlsen (1977) demonstrated the use of 2-acetamido-3-thiophenecarboxylic acid ethyl esters in synthesizing 4,6-bis(dimethylamino)thieno[2,3-b]pyridines, highlighting its role in producing complex heterocyclic structures (Pedersen & Carlsen, 1977).
Applications in Material Science
The compound has also found applications in material science. For instance, Sacan, Çırpan, Camurlu, and Toppare (2006) explored its use in synthesizing conducting polymers with specific electrochromic properties (Sacan, Çırpan, Camurlu, & Toppare, 2006). Similarly, Camurlu, Çırpan, and Toppare (2005) investigated the electrochromic properties of polymers derived from octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound (Camurlu, Çırpan, & Toppare, 2005).
Spectroscopic and Computational Studies
The compound has been subject to various spectroscopic and computational studies to understand its properties. For example, Satonaka, Abe, and Hirota (1987) reported on the 13C NMR spectra of substituted 2-thiophenecarboxylic acid methyl esters, providing insights into its structural and electronic characteristics (Satonaka, Abe, & Hirota, 1987).
Eigenschaften
CAS-Nummer |
67542-43-2 |
|---|---|
Produktname |
2-Thiophenecarboxylic acid (4-acetamidophenyl) ester |
Molekularformel |
C13H11NO3S |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
(4-acetamidophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-9(15)14-10-4-6-11(7-5-10)17-13(16)12-3-2-8-18-12/h2-8H,1H3,(H,14,15) |
InChI-Schlüssel |
FGNYPSLGEUCLPH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Synonyme |
4-acetamidophenyl-2-thiophenecarboxylate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(4-Methoxybenzylidene)amino]benzonitrile](/img/structure/B79410.png)
![Piperidine, 1-[(4-chlorophenyl)sulfonyl]-](/img/structure/B79413.png)

